molecular formula C32H38N4 B1294293 Etioporphyrin I CAS No. 448-71-5

Etioporphyrin I

Cat. No. B1294293
CAS RN: 448-71-5
M. Wt: 478.7 g/mol
InChI Key: SEZHKQAQSTVZMK-UHFFFAOYSA-N
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Description

Etioporphyrin I is a type of porphyrin, a class of organic compounds that are characterized by their large, heterocyclic macrocycles composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are of significant interest due to their role in biological systems and their potential applications in materials science, particularly in organic electronics.

Synthesis Analysis

The synthesis of etioporphyrin I derivatives can be achieved through various methods. One approach involves the polycondensation of 5-hydroxymethylpyrrole-2-carboxylic acid, which yields an isomerically pure porphyrin with high yield[“]. Another method includes the low-valent titanium induced reductive coupling of metal(II) 5-formyl-octaethylporphyrin (OEP), leading to the formation of ethene-bridged bisporphyrins[“]. Additionally, N-methylation of etioporphyrin I has been improved to prepare mono-, di-, and tri-N-methyl-etioporphyrin I with specific procedures[“].

Molecular Structure Analysis

The molecular structure of etioporphyrin I and its derivatives has been extensively studied. X-ray crystallography has confirmed the trans arrangement of N-Me groups in N_a, N_b-dimethyl etioporphyrin I triiodide, with the N-methylated pyrrole rings twisted relative to each other[“]. Structural studies of ethene-bridged bisporphyrins have revealed the formation of cis-isomers, which exhibit strong intramolecular aggregation effects and intermolecular π-stacking in their crystal structures[“].

Chemical Reactions Analysis

Etioporphyrin I can form complexes with various metals, which can significantly alter its chemical properties. For instance, the complex of etioporphyrin-I with indium(III) chloride, InCl-EtioP-I, has been synthesized and characterized, showing unique photoconductivity and aggregation behavior in thin films[“]. The reactivity of etioporphyrin I also extends to its ability to generate singlet oxygen, with the quantum yield being maximal in pure toluene[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of etioporphyrin I complexes are influenced by their molecular structure and the nature of their metal centers. The InCl-EtioP-I complex exhibits strong luminescence, with a high quantum yield of phosphorescence and a significant duration of phosphorescence at low temperatures[“]. The electronic spectrum of tetraphenyl-21,23-dithiaporphyrin, a related compound, suggests that the central sulfur and nitrogen atoms are somewhat out of the plane of the molecule, which affects its optical properties[“]. The photovoltaic effect in ITO/InCl-EtioP-I/Al sandwich cells is also noteworthy, with significant contributions from the Q-bands to the photodiode regime[“].

Scientific research applications

Crystal Engineering and Cocrystallization

Etioporphyrin-I (Etio-I) demonstrates significant potential in crystal engineering, especially in the context of cocrystallization with fullerenes like C70. Researchers found that Etio-I can act as an agent in chiral sorting of asymmetric fullerenes. Notably, replacing ethyl groups in octaethylporphyrin (OEP) with methyl substituents to form Etio-I has substantial structural consequences. This includes its interaction with different metal variants of Etio-I, such as Co, Ni, Cu, and Zn, when combined with C60 or C70 fullerenes (Ghiassi et al., 2016).

Biomedical Applications

Etioporphyrin I and its metalloporphyrin derivatives play a crucial role in biomedical sciences. These compounds, with their unique photochemical, photophysical, and photoredox properties, have seen applications in contrast agents for magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, and bio-imaging. The structural modifications of porphyrins, including Etioporphyrin I, allow for tunable properties which are beneficial for various biomedical applications (Imran et al., 2018).

Interaction with Oxygen Vacancies

The electronic structure of adsorbed zinc(II) etioporphyrin I (ZnEtio) alters significantly when interacting with bridging oxygen vacancies on TiO2(110) surfaces. This interaction, studied under ultrahigh vacuum (UHV) conditions, indicates a highly localized interaction, which is pivotal in understanding molecular-level interactions in surface chemistry (Lackinger et al., 2012).

Molecular Structure Analysis

Research into the molecular structure of zinc(II) etioporphyrin II, a closely related variant of Etioporphyrin I, reveals insights into the conformational variety of these compounds. This understanding is crucial for applications that require precise molecular configurations, such as in the development of targeted therapeutic agents (Tverdova et al., 2015).

Electronic Absorption Spectra

Studies on the electronic absorption spectra of magnesium etioporphyrin I (MgEtioP) have provided insights into the excitation energies of these molecules. These studies are significant for applications in fields like optoelectronics and photonics, where the absorption and emission properties of materials are critical (Sundholm, 2000).

Conformational Transitions in Molecules

The reversible conformational transitions of single Zn(II) Etioporphyrin I molecules, induced by a scanning tunneling microscope, demonstrate the potential of Etio-I in nanoscale device applications. This study provides valuable insights into the electrostatic force mechanisms and inelastic electron tunneling in molecular electronics (Qiu et al., 2004).

properties

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHKQAQSTVZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etioporphyrin I

CAS RN

448-71-5
Record name 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
DJ Rislove, AT O'Brien… - Journal of Chemical & …, 1968 - ACS Publications
… A large quantity of highly purified etioporphyrin I … of etioporphyrin I and its metallo derivatives requires substantial … provided herein for etioporphyrin I and several of the intermediates. …
Number of citations: 12 pubs.acs.org
WK McEwen - Journal of the American Chemical Society, 1946 - ACS Publications
… Synthesis of N-Mbthyl Etioporphyrin I … Experimental Preparation of Etioporphyrin I.*—Better yields were … Preparation of the Potassium and Sodium Salts of Etioporphyrin I.—The …
Number of citations: 45 pubs.acs.org
MP Tsvirko, KN Solov'ev, AT Gradyushko… - Journal of Applied …, 1974 - researchgate.net
… for etioporphyrin I, at 715 nm for the magnesium etioporphyrin, and at 710 nm for the aluminum etioporphyrin. The phosphorescence yield from the etioporphyrin I … for etioporphyrin I are …
Number of citations: 17 www.researchgate.net
DE O'reilly - The Journal of Chemical Physics, 1958 - aip.scitation.org
In the case that the molecule is rotating about with a correlation time much shorter than the reciprocal of the spread of the spectrum in frequency, Eq.(1) reduces to an" isotropic" …
Number of citations: 147 aip.scitation.org
D Sundholm - Chemical Physics Letters, 2000 - Elsevier
The electronic absorption spectra of magnesium porphyrin (MgP) and magnesium etioporphyrin I (MgEtioP) have been studied at the density functional theory level using the time-…
Number of citations: 89 www.sciencedirect.com
YM Issa, H Ibrahim, OR Shehab - Journal of Electroanalytical Chemistry, 2012 - Elsevier
A new chemically modified carbon paste electrode (CMCPE) based on etioporphyrin I has been developed for the determination of Cu 2+ in real samples. The performance of this …
Number of citations: 54 www.sciencedirect.com
EB Fleischer - Journal of the American Chemical Society, 1963 - ACS Publications
… Crystals of the nickel etioporphyrin I were … The density of the nickel etioporphyrin-I is 1.35 g./cm.3. This gives four moleculesper unit cell. Precession photographs were taken to …
Number of citations: 87 pubs.acs.org
DG Whitten, IG Lopp, PD Wildes - Journal of the American …, 1968 - ACS Publications
… Etioporphyrin I was prepared by the condensation of kryptopyrrole.18'19 Zinc etioporphyrin I … and phosphorescence of zinc etioporphyrin I are given in TableI. The intensity of zinc etio- …
Number of citations: 81 pubs.acs.org
G Engelsma, A Yamamoto, E Markham… - The Journal of Physical …, 1962 - ACS Publications
… sun of an etioporphyrin I manganese(III) complex, prepared by dissolving etioporphyrin I acetato-… etioporphyrin I manganese (III) complex we found that all the oxygen had been used up …
Number of citations: 118 pubs.acs.org
S Asher, K Sauer - The Journal of Chemical Physics, 1976 - pubs.aip.org
… within the charge transfer band of Mn(III) etioporphyrin I (MnETP). We find that the resonance … Samples of manganese etioporphyrin I acetate were kindly supplied by Dr. M. Calvin. …
Number of citations: 82 pubs.aip.org

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